Cas no 834885-08-4 (2-Hydroxy-4,6-dipropoxybenzaldehyde)

2-Hydroxy-4,6-dipropoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-4,6-dipropoxybenzaldehyde
- Benzaldehyde, 2-hydroxy-4,6-dipropoxy-
- AKOS015917304
- 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoicAcid
- F11689
- SCHEMBL11562214
- 834885-08-4
- FT-0653522
- A856990
- CS-0456077
- DTXSID40612444
- 4,6-DIPROPOXYSALICYLALDEHYDE
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- MDL: MFCD12828043
- Inchi: InChI=1S/C13H18O4/c1-3-5-16-10-7-12(15)11(9-14)13(8-10)17-6-4-2/h7-9,15H,3-6H2,1-2H3
- InChI Key: AGEJIFIPSQCTCL-UHFFFAOYSA-N
- SMILES: CCCOC1=CC(=C(C=O)C(=C1)OCCC)O
Computed Properties
- Exact Mass: 238.120509g/mol
- Surface Charge: 0
- XLogP3: 3.3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 7
- Monoisotopic Mass: 238.120509g/mol
- Monoisotopic Mass: 238.120509g/mol
- Topological Polar Surface Area: 55.8Ų
- Heavy Atom Count: 17
- Complexity: 220
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
2-Hydroxy-4,6-dipropoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526744-5g |
2-Hydroxy-4,6-dipropoxybenzaldehyde |
834885-08-4 | 98% | 5g |
¥8023.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526744-1g |
2-Hydroxy-4,6-dipropoxybenzaldehyde |
834885-08-4 | 98% | 1g |
¥2137.00 | 2024-07-28 | |
Crysdot LLC | CD12026842-5g |
2-Hydroxy-4,6-dipropoxybenzaldehyde |
834885-08-4 | 95+% | 5g |
$730 | 2024-07-24 |
2-Hydroxy-4,6-dipropoxybenzaldehyde Related Literature
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Additional information on 2-Hydroxy-4,6-dipropoxybenzaldehyde
Introduction to 2-Hydroxy-4,6-dipropoxybenzaldehyde (CAS No. 834885-08-4)
2-Hydroxy-4,6-dipropoxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 834885-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its hydroxyl and propoxy functional groups attached to a benzaldehyde core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde consists of a benzene ring substituted with a formyl group (aldehyde) at the 1-position, a hydroxyl group at the 2-position, and two propoxy groups at the 4- and 6-positions. This arrangement imparts a high degree of reactivity, making it a versatile building block for the construction of more complex molecules. The presence of both hydroxyl and propoxy groups allows for further functionalization via various chemical reactions, including condensation, etherification, and oxidation processes.
In recent years, 2-Hydroxy-4,6-dipropoxybenzaldehyde has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an attractive candidate for the synthesis of pharmacophores targeting various therapeutic areas. For instance, the compound has been explored as a precursor in the preparation of natural product analogs and as a key intermediate in the development of novel antimicrobial agents.
One of the most compelling aspects of 2-Hydroxy-4,6-dipropoxybenzaldehyde is its role in the synthesis of bioactive heterocycles. Heterocyclic compounds are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The benzaldehyde core can be transformed into pyridine derivatives, quinoline analogs, and other heterocyclic structures through strategic functionalization. These derivatives have shown promise in preclinical studies as inhibitors of enzymes involved in inflammatory pathways and cancer metabolism.
Recent advancements in green chemistry have also highlighted the importance of 2-Hydroxy-4,6-dipropoxybenzaldehyde as a sustainable intermediate. Researchers have developed novel catalytic systems that enable the efficient conversion of this compound into higher-value products while minimizing waste generation. Such innovations align with the growing emphasis on environmentally friendly synthetic methodologies in pharmaceutical manufacturing.
The compound's reactivity also makes it useful in materials science applications. For example, it has been employed in the synthesis of polymers with specific optical and electronic properties. These materials are being investigated for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. The ability to incorporate functional groups like hydroxyl and propoxy into polymer backbones allows for fine-tuning of material properties to meet specific performance requirements.
In addition to its synthetic utility, 2-Hydroxy-4,6-dipropoxybenzaldehyde has been studied for its potential role in biochemical pathways. The compound's structural similarity to certain natural products has led researchers to investigate its effects on metabolic processes. Preliminary studies suggest that derivatives of this compound may modulate key enzymes involved in energy metabolism and signal transduction pathways. These findings open up new avenues for exploring its therapeutic potential in conditions such as diabetes and neurodegenerative disorders.
The development of high-throughput screening methods has further enhanced the study of 2-Hydroxy-4,6-dipropoxybenzaldehyde and its derivatives. Automated synthesis platforms allow for rapid exploration of large chemical libraries derived from this intermediate, enabling researchers to identify novel bioactive compounds more efficiently than traditional methods. This approach has accelerated the discovery pipeline for new drugs targeting emerging health challenges.
Another area where 2-Hydroxy-4,6-dipropoxybenzaldehyde has shown promise is in agrochemical research. The compound serves as a precursor for synthesizing biologically active molecules that exhibit herbicidal and pesticidal properties. By modifying its structure through selective functionalization, chemists can develop environmentally benign alternatives to conventional agrochemicals that minimize ecological impact while maintaining efficacy.
The future prospects for 2-Hydroxy-4,6-dipropoxybenzaldehyde are bright, driven by ongoing research into its applications across multiple disciplines. As synthetic methodologies continue to evolve, new ways to harness its potential will emerge. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical applications that benefit society.
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